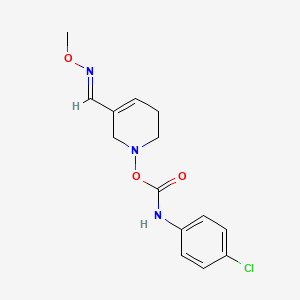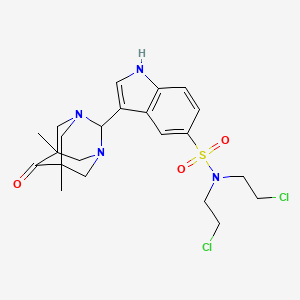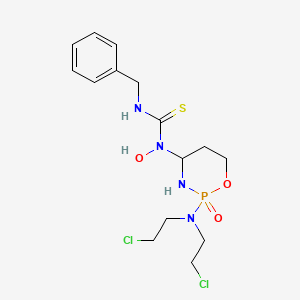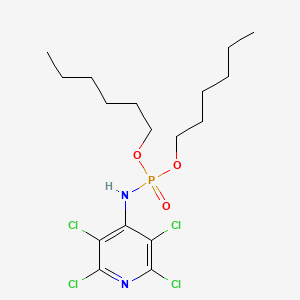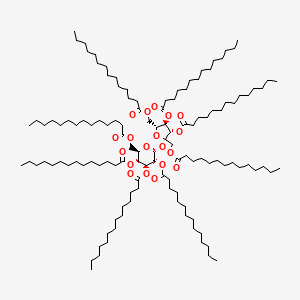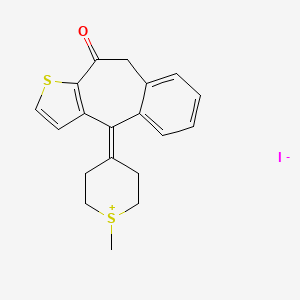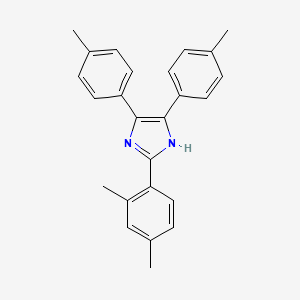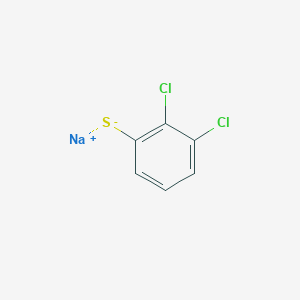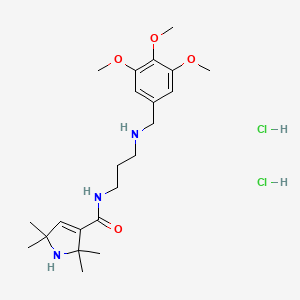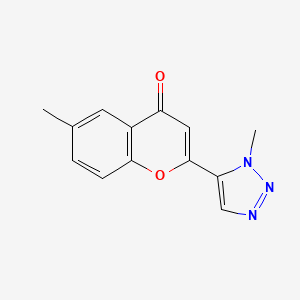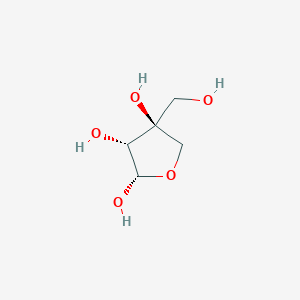
D-Apio-beta-L-furanose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Apio-beta-L-furanose: is a five-membered cyclic sugar, specifically a furanose, with the molecular formula C₅H₁₀O₅. It is a stereoisomer of apiose, a branched-chain pentose found primarily in plants. This compound is notable for its unique structure and its presence in various natural products and polysaccharides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Apio-beta-L-furanose typically involves the preparation of its tetraacetate derivatives. One common method starts with D-apiose, which is converted to its tetraacetate form. This intermediate is then subjected to various reaction conditions to yield the desired furanose form. For instance, the reaction of D-apiose tetraacetates with crystalline phosphoric acid can produce different isomers of D-apiose monophosphate .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced through the enzymatic conversion of UDP-D-glucuronic acid in plant extracts, such as those from parsley .
Análisis De Reacciones Químicas
Types of Reactions: D-Apio-beta-L-furanose undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives, such as uronic acids.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like methyl iodide and silver oxide are used for methylation reactions.
Major Products:
Oxidation: Uronic acids and other oxidized derivatives.
Reduction: Sugar alcohols such as apiose alcohol.
Substitution: Methylated and acetylated derivatives.
Aplicaciones Científicas De Investigación
D-Apio-beta-L-furanose has several scientific research applications:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in the study of plant cell wall polysaccharides and their biosynthesis.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of D-Apio-beta-L-furanose involves its incorporation into polysaccharides and glycoconjugates. It interacts with specific enzymes and proteins involved in carbohydrate metabolism and cell wall biosynthesis. The molecular targets include glycosyltransferases and other carbohydrate-modifying enzymes .
Comparación Con Compuestos Similares
D-Ribose: Another five-membered cyclic sugar, but with a different stereochemistry.
D-Xylose: A five-carbon sugar that forms a furanose ring, similar to D-Apio-beta-L-furanose.
D-Arabinose: Another pentose that can form furanose structures.
Uniqueness: this compound is unique due to its branched-chain structure and its specific occurrence in plant polysaccharides. Unlike other pentoses, it has a distinct role in the biosynthesis of complex carbohydrates in plants .
Propiedades
Número CAS |
30912-14-2 |
|---|---|
Fórmula molecular |
C5H10O5 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(2S,3R,4S)-4-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4-,5-/m0/s1 |
Clave InChI |
ASNHGEVAWNWCRQ-YUPRTTJUSA-N |
SMILES isomérico |
C1[C@]([C@H]([C@H](O1)O)O)(CO)O |
SMILES canónico |
C1C(C(C(O1)O)O)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


